molecular formula C13H10N4O2S B1240839 (2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine

(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine

Cat. No. B1240839
M. Wt: 286.31 g/mol
InChI Key: RBCPBVNYTIFDIR-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1-benzimidazolyl)-1-(5-nitro-2-thiophenyl)methanimine is a member of benzimidazoles.

Scientific Research Applications

Polarity and Structural Studies

Research on compounds similar to (2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine, such as 2-(1-methylbenzimidazol-2-yl)-1-phenyl- and -1,2-diphenyl-1-nitroethenes, has focused on their polarity and structure. Studies utilized electronic and NMR spectroscopy, dipole moment measurements, X-ray diffraction (XRD) analysis, and quantum-chemical calculations. These studies are essential for understanding the physical and chemical properties of these compounds, which can be critical for their application in various fields of scientific research (Ishmaeva et al., 2012).

Synthesis and Chemical Transformations

Another aspect of research involves the synthesis and transformation of related compounds. For instance, the oxidation of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide led to the formation of novel compounds, indicating a potential for creating diverse derivatives for various applications. This aspect of research explores the chemical reactivity and potential uses of these compounds in different chemical reactions (Elchaninov & Pyatnitsyna, 2017).

Antifungal Activity

Studies have also been conducted to explore the antifungal activity of similar compounds. For example, the antifungal properties of methyl benzimidazol-2-ylcarbamate against Ceratocystis ulmi suggest potential applications in agriculture and pharmaceuticals (Clifford, Cooke, & Davies, 1976).

Photoluminescence Properties

Research into the photoluminescence properties of related compounds, such as those involving benzimidazole derivatives, can have implications in material science, particularly in the development of new materials with specific optical properties (Wu, Yu, Li, & Cui, 2020).

properties

Product Name

(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C13H10N4O2S/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+

InChI Key

RBCPBVNYTIFDIR-RIYZIHGNSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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